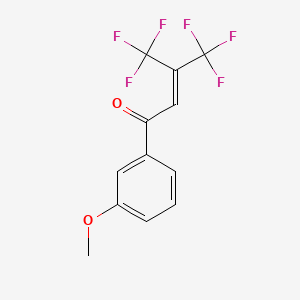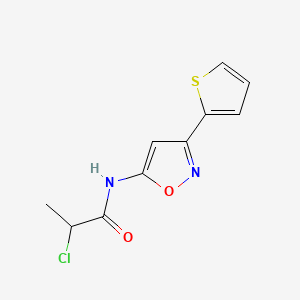![molecular formula C15H12O5 B14680904 [1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy- CAS No. 38197-35-2](/img/structure/B14680904.png)
[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy-: is an organic compound that belongs to the biphenyl family. This compound is characterized by two benzene rings connected by a single bond, with carboxylic acid groups at the 2,2’ positions and a methoxy group at the 6 position. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, often in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced biphenyl derivatives.
Substitution: Halogenated biphenyls, nitro biphenyls, and other substituted derivatives.
科学研究应用
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology: The compound is studied for its potential biological activities. It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential use in treating various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it valuable in the development of advanced materials .
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming cationic intermediates that further react to produce substituted products. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .
相似化合物的比较
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Lacks the methoxy group, leading to different reactivity and properties.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Has carboxylic acid groups at different positions, affecting its chemical behavior.
4-Methoxybiphenyl: Contains a methoxy group but lacks carboxylic acid groups, resulting in different applications.
Uniqueness: The presence of both carboxylic acid groups and a methoxy group in [1,1’-Biphenyl]-2,2’-dicarboxylic acid, 6-methoxy- makes it unique. This combination allows for diverse chemical reactions and applications, making it a versatile compound in scientific research .
属性
CAS 编号 |
38197-35-2 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC 名称 |
2-(2-carboxyphenyl)-3-methoxybenzoic acid |
InChI |
InChI=1S/C15H12O5/c1-20-12-8-4-7-11(15(18)19)13(12)9-5-2-3-6-10(9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI 键 |
QFZMZNOTZIQSJL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1C2=CC=CC=C2C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


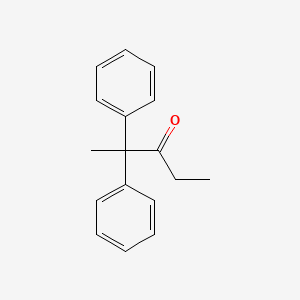
![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-3-methylcyclohexanecarboxylate](/img/structure/B14680842.png)
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
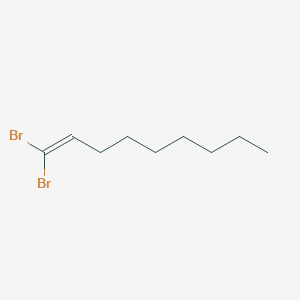
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
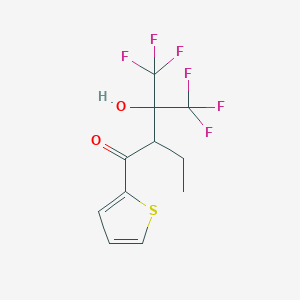
![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)
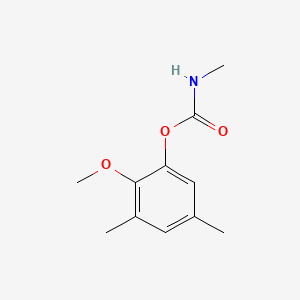
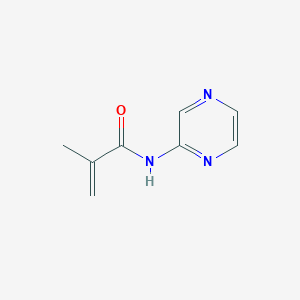
![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
